An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-([1,1'-Biphenyl]-2-yl)propanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-([1,1'-Biphenyl]-2-yl)propanoic acid
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 3-([1,1'-Biphenyl]-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra, outlines detailed experimental protocols for data acquisition, and discusses the structural elucidation based on the spectral data. The information presented herein is synthesized from established NMR principles and spectral data of structurally related compounds, ensuring a high degree of scientific integrity and practical applicability.
Introduction
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for 3-([1,1'-Biphenyl]-2-yl)propanoic acid are summarized below. These predictions are based on the analysis of substituent effects and data from similar compounds, including 2-substituted biphenyls and 3-phenylpropanoic acid derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-([1,1'-Biphenyl]-2-yl)propanoic acid in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | broad singlet | 1H | COOH |
| ~7.50 - 7.20 | multiplet | 9H | Ar-H |
| ~3.00 | triplet | 2H | Ar-CH₂- |
| ~2.70 | triplet | 2H | -CH₂-COOH |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-([1,1'-Biphenyl]-2-yl)propanoic acid in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | COOH |
| ~142 - 127 | Ar-C |
| ~35 | -CH₂-COOH |
| ~31 | Ar-CH₂- |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of 3-([1,1'-Biphenyl]-2-yl)propanoic acid, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating, ensuring reproducibility and accuracy of the obtained data.
Sample Preparation
The quality of the NMR sample is paramount for acquiring a high-resolution spectrum. The following steps outline a robust sample preparation procedure.
-
Analyte Purity: Ensure the 3-([1,1'-Biphenyl]-2-yl)propanoic acid sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should readily dissolve the analyte. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may provide a sharper -COOH proton signal.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Weigh the sample accurately and dissolve it in the deuterated solvent in a clean, dry vial before transferring the solution to the NMR tube. This ensures complete dissolution and allows for visual inspection for any particulate matter.
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step removes any suspended particles that could degrade the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
Diagram 1: Experimental Workflow for NMR Sample Preparation
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectroscopy Acquisition Parameters
The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy Acquisition Parameters
For a ¹³C NMR spectrum, the following parameters are recommended on a 100 MHz (for ¹³C) spectrometer:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
Spectral Interpretation and Rationale
The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and by drawing analogies with structurally similar molecules.
¹H NMR Spectrum Interpretation
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. Its chemical shift can be concentration-dependent, and it may exchange with deuterium if D₂O is added to the sample, causing the signal to disappear.
-
Aromatic Protons (Ar-H): The nine protons on the biphenyl ring system will resonate in the aromatic region, generally between 7.20 and 7.50 ppm. Due to the ortho-substitution, the signals are expected to be complex and overlapping, forming a multiplet. The exact chemical shifts will be influenced by the electronic effects of the propanoic acid side chain and the steric hindrance between the two phenyl rings, which can restrict rotation and lead to distinct chemical environments for the ortho, meta, and para protons.
-
Methylene Protons (-CH₂-): The two methylene groups of the propanoic acid side chain will appear as two distinct signals. The methylene group attached to the aromatic ring (Ar-CH₂-) is expected to be a triplet at around 3.00 ppm, split by the adjacent methylene group. The methylene group adjacent to the carboxylic acid (-CH₂-COOH) will also be a triplet, shifted slightly downfield to around 2.70 ppm due to the deshielding effect of the carbonyl group. The coupling between these two methylene groups should result in a characteristic triplet-of-triplets pattern, though they may appear as simple triplets if the resolution is not sufficient to resolve long-range couplings.
¹³C NMR Spectrum Interpretation
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically around 179 ppm.
-
Aromatic Carbons (Ar-C): The twelve carbons of the biphenyl ring system will resonate in the range of approximately 127 to 142 ppm. The quaternary carbons (the carbon attached to the other phenyl ring and the carbon attached to the propanoic acid side chain) will likely have distinct chemical shifts compared to the protonated aromatic carbons.
-
Methylene Carbons (-CH₂-): The two methylene carbons will appear in the aliphatic region of the spectrum. The carbon adjacent to the carboxylic acid (-CH₂-COOH) is expected at around 35 ppm, while the carbon attached to the aromatic ring (Ar-CH₂-) will be at a slightly more upfield position, around 31 ppm.
Conclusion
This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of 3-([1,1'-Biphenyl]-2-yl)propanoic acid, along with comprehensive experimental protocols for data acquisition. The presented information, grounded in established NMR principles and data from analogous compounds, serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related molecules. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for unambiguous structure elucidation and purity assessment.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACS Publications. Guidelines for NMR Data. [Link]
-
SDBS. Biphenyl. [Link]
